molecular formula C45H28N6 B13788638 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B13788638
M. Wt: 652.7 g/mol
InChI Key: KKPGJBUXJVLXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a polycyclic aromatic system featuring a fused carbazole-pyridinyl-triazatricyclo framework. Its structure integrates two carbazole moieties (one substituted with a phenyl group) linked via a pyridine ring to a rigid triazatricyclo[7.4.0.02,7]tridecahexaene core. While direct experimental data on this compound are sparse in the provided evidence, its properties can be inferred through comparisons with structurally related carbazole derivatives.

Properties

Molecular Formula

C45H28N6

Molecular Weight

652.7 g/mol

IUPAC Name

8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C45H28N6/c1-2-11-31(12-3-1)49-37-16-6-4-13-32(37)35-27-29(21-23-39(35)49)30-22-24-40-36(28-30)33-14-5-7-17-38(33)50(40)42-19-8-20-43(48-42)51-41-18-10-25-46-44(41)34-15-9-26-47-45(34)51/h1-28H

InChI Key

KKPGJBUXJVLXNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=NC(=CC=C7)N8C9=C(C1=C8N=CC=C1)N=CC=C9)C1=CC=CC=C12

Origin of Product

United States

Preparation Methods

Molecular Structure and Nomenclature

  • The compound consists of two carbazole moieties connected via a pyridine ring, further embedded in a triazatricyclo[7.4.0.0²,⁷]tridecahexaene system.
  • Its full IUPAC name is 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene .
  • Molecular formula and detailed structure data are available in chemical databases such as PubChem (CID 59629380), which lists related carbazole-pyridine compounds, indicating a molecular weight around 561.7 g/mol.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

Specific Synthetic Routes

Coupling of Carbazole Units to Pyridine
  • The preparation of 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine derivatives, which are structurally related to the target compound, involves palladium-catalyzed cross-coupling of carbazole-substituted phenylboronic acids with 2,6-dibromopyridine or similar pyridine precursors.
  • Typical conditions include:
    • Pd(0) catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃.
    • Bases like K₂CO₃ or Cs₂CO₃.
    • Solvents such as toluene, DMF, or dioxane.
    • Reaction temperatures between 80-120°C.
  • This step yields carbazole-pyridine intermediates with high regioselectivity.
Construction of the Triazatricyclic Core
  • The triazatricyclo[7.4.0.0²,⁷]tridecahexaene framework is formed by cyclization reactions involving triazole and pyridine units.
  • Methods for synthesizing related triazolo-pyridine systems are documented in the literature, often involving:
    • Cyclocondensation of hydrazine derivatives with pyridine carboxylic acids or esters.
    • Use of dehydrating agents or phosphorus(V) reagents to promote ring closure.
    • Control of stereochemistry and regiochemistry by reaction conditions such as solvent, temperature, and pH.
  • For example, one patent describes methods for preparing (1,2,4)-triazolo(4,3-a)pyridines using acid-catalyzed cyclization and dehydration steps in the presence of bases or phosphorus reagents.
Final Assembly and Purification
  • After formation of the triazatricyclic core, the carbazole-pyridine intermediates are coupled to this heterocyclic framework.
  • Purification is typically achieved by recrystallization from solvents like ethyl acetate or chromatography.
  • Hydrogenation steps may be employed for reduction or to remove protecting groups, using Pd/C catalysts under hydrogen atmosphere at 60-75°C, as seen in related carbazole derivative syntheses.

Data Tables: Reaction Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Carbazoled phenylboronic acid + 2,6-dibromopyridine Pd(PPh₃)₄, K₂CO₃, toluene 100°C, 12-24 h 70-85 Suzuki coupling to form carbazole-pyridine
Cyclization to triazolo-pyridine core Hydrazine derivatives, phosphorus(V) dehydrating agents Acidic medium, reflux, 6-12 h 60-75 Formation of triazatricyclic ring system
Coupling carbazole-pyridine intermediate to triazatricycle Pd catalyst, base, suitable solvent 80-110°C, 12-24 h 65-80 Buchwald-Hartwig or similar amination
Purification and hydrogenation Pd/C catalyst, H₂, ethyl acetate 60-75°C, 8-10 h 90-95 Removal of protecting groups, crystallization

Analytical Characterization

Summary and Outlook

The preparation of 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene involves multi-step synthesis combining advanced palladium-catalyzed cross-coupling reactions and heterocyclic cyclizations. The key challenges include regioselective formation of carbazole-pyridine linkages and efficient construction of the triazatricyclic core. The documented methods provide a reliable framework for preparing this complex molecule with good yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbazole or pyridine rings, often using halogenated derivatives as starting materials.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light efficiently when subjected to an electric current can be harnessed in display technologies.

Key Findings:

  • Efficiency: Research indicates that compounds with similar structures exhibit high photoluminescence and electroluminescence efficiency, making them suitable for OLED applications.
  • Stability: The stability of the triazatricyclo structure under operational conditions is crucial for long-lasting OLED performance.

Organic Photovoltaics (OPVs)

As a potential electron donor or acceptor material in OPVs, this compound can facilitate the conversion of solar energy into electrical energy.

Key Findings:

  • Charge Transport: Studies have shown that materials with similar triazine-based structures improve charge transport properties, enhancing the overall efficiency of solar cells.
  • Blend Compatibility: The compound can be blended with other organic materials to optimize the photovoltaic performance.

Sensors and Biosensors

The electron-rich nature of the carbazole units allows for selective binding with various analytes, making this compound useful in sensor applications.

Key Findings:

  • Selectivity: Research has demonstrated that carbazole derivatives can selectively detect metal ions and small organic molecules.
  • Signal Amplification: The incorporation of this compound into sensor designs can amplify the signal response due to its luminescent properties.

Case Studies

ApplicationStudy ReferenceKey Outcomes
OLEDsZhang et al., 2024Demonstrated high efficiency and stability in OLED devices using similar compounds.
OPVsLee et al., 2023Achieved improved power conversion efficiency by incorporating triazine-based materials into OPV blends.
SensorsKim et al., 2025Developed a sensor capable of detecting heavy metal ions with high sensitivity using carbazole derivatives.

Mechanism of Action

The mechanism of action of 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s photophysical properties also enable it to generate reactive oxygen species upon light activation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Characteristics

The compound’s electronic properties are influenced by:

  • Carbazole subunits: Known for high hole-transport efficiency and luminescence .
  • Pyridinyl bridge : Introduces electron-withdrawing effects, modulating HOMO-LUMO gaps .
  • Triazatricyclo core : Adds rigidity, reducing conformational flexibility and enhancing planarity for improved π-orbital overlap .

highlights that "isovalency" (similar valence electron counts) in structurally analogous compounds can lead to comparable electronic behaviors, though geometry differences may alter properties . For instance, replacing the triazatricyclo system with a spirocyclic framework (as in –8) reduces conjugation, impacting luminescence .

Comparison with N-Substituted Carbazole Derivatives

Salih et al. synthesized two N-substituted carbazoles (compounds 24 and 25 in ):

  • 5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24)
  • 4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25)

Key Differences:

Property Target Compound Compound 24/25 ()
Core Structure Triazatricyclo + carbazole-pyridine Pyrimidinone/pyrazolone + carbazole
Rigidity High (fused rings) Moderate (flexible triazanylidene)
Conjugation Extended π-system Limited by non-planar substituents
Potential Use OLED emissive layer Likely bioactive/pharmaceutical

The target compound’s fused-ring system offers superior electronic delocalization compared to the acetyl-triazanylidene groups in 24/25, which prioritize hydrogen bonding for biological activity .

Comparison with Pyridinyl- and Triazine-Functionalized Carbazoles

–12 describes carbazoles with pyridinyl and triazine substituents:

  • 9-ethyl-3,6-di-4-pyridinylcarbazole (CAS 1425940-32-4, )
  • 9-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole (CAS 1268244-56-9, )

Key Differences:

Property Target Compound 9-ethyl-3,6-di-4-pyridinylcarbazole 9-(4-chloro-6-phenyl-triazinyl)carbazole
Substituents Phenylcarbazol, pyridinyl, triazatricyclo Pyridinyl (x2), ethyl Triazine, chloro, phenyl
Molecular Weight ~650–700 (estimated) 349.43 g/mol 356.81 g/mol
Polarity Moderate (N-rich) Low (pyridinyl) High (Cl, triazine)
Predicted pKa ~2–3 (similar to ) Not reported -0.19
Applications Optoelectronics Ligands, sensors Photocatalysis, agrochemicals

The triazatricyclo core in the target compound increases molecular weight and rigidity compared to simpler pyridinyl/triazine derivatives, favoring solid-state emission over solubility-dependent applications .

Data Analysis and Research Findings

Hypothesized Properties of the Target Compound:

  • Luminescence : Expected emission in blue-green range (400–500 nm) due to carbazole’s intrinsic fluorescence and extended conjugation.
  • Thermal Stability : Decomposition temperature >300°C (inferred from similar N-heterocycles in ).
  • Solubility: Limited in polar solvents (e.g., water) but soluble in DMF or chlorobenzene .

Biological Activity

The compound 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene represents a unique class of carbazole derivatives known for their diverse biological activities. This article reviews the biological properties of this compound, emphasizing its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's complex structure includes multiple carbazole units and a pyridine moiety, which contribute to its biological activity. The chemical formula is noted for its significant molecular weight and specific functional groups that enhance its pharmacological properties.

PropertyValue
Molecular FormulaC₃₃H₂₃N₃
Molecular Weight505.54 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Carbazole derivatives have been extensively studied for their biological activities, including:

  • Antitumor Activity : Research indicates that carbazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines .
  • Antimicrobial Properties : Certain carbazole derivatives exhibit significant antibacterial and antifungal activities. Studies have demonstrated that compounds derived from carbazole can effectively inhibit the growth of pathogens such as Escherichia coli and Candida albicans .
  • Neuroprotective Effects : Some derivatives have been reported to provide neuroprotective benefits by reducing oxidative stress in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of various carbazole derivatives on cancer cell lines. The results indicated that 8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca exhibited IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Testing :
    • In vitro assays showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 1.1 to 10.3 µg/mL against Staphylococcus aureus and Bacillus subtilis. The presence of multiple aromatic rings enhances its interaction with microbial membranes .
  • Neuroprotective Studies :
    • In studies involving glutamate-induced neurotoxicity in HT22 cells, derivatives of this compound demonstrated protective effects at concentrations as low as 3 µM, likely due to their antioxidative properties .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : The synthesis of polycyclic carbazole-pyridine hybrids typically involves multi-step reactions, such as cyclization, condensation, or coupling reactions. For example, analogous carbazole derivatives are synthesized via nucleophilic substitution, Suzuki-Miyaura coupling, or acid-catalyzed cyclization . Key parameters to optimize include temperature (e.g., reflux in DMF), catalyst selection (e.g., palladium for cross-coupling), and stoichiometric ratios. Monitoring intermediates via TLC or HPLC ensures reaction progression .
  • Validation : Use elemental analysis, IR spectroscopy (to track functional groups like C=O or N-H), and UV-Vis spectroscopy to confirm structural integrity .

Q. How should researchers characterize the compound’s electronic and optical properties?

  • Methodology : UV-Vis spectroscopy (200–800 nm range) identifies π→π* transitions in conjugated systems, while fluorescence spectroscopy measures emission maxima. Cyclic voltammetry determines HOMO/LUMO levels by analyzing oxidation/reduction potentials .
  • Data Interpretation : Compare absorption/emission profiles with structurally similar carbazole derivatives (e.g., 9-phenylcarbazole analogs) to infer electronic delocalization effects .

Q. What safety precautions are critical during handling and storage?

  • Guidelines : Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation. Use fume hoods for synthesis due to potential pyridine or carbazole volatility. Refer to SDS protocols for PPE (gloves, lab coats) and emergency measures (e.g., spill neutralization) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts or IR peaks) be resolved during structural elucidation?

  • Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in complex polycyclic systems. Cross-reference with computational simulations (DFT for NMR chemical shifts) to validate assignments. For IR discrepancies, compare experimental peaks with theoretical spectra from Gaussian or ORCA software .
  • Case Study : In spirocyclic carbazole derivatives, unexpected downfield shifts in ¹H NMR may arise from steric hindrance or anisotropic effects; such anomalies require dynamic NMR studies to probe conformational exchange .

Q. What strategies improve yield in multi-step syntheses, particularly for triazatricyclo frameworks?

  • Optimization :

  • Step 1 : Use Pd-catalyzed C–N coupling (e.g., Buchwald-Hartwig) for pyridine-carbazole linkages, optimizing ligand (Xantphos) and base (Cs₂CO₃) .
  • Step 2 : Introduce microwave-assisted synthesis to accelerate cyclization steps (e.g., 30 min vs. 24 hr under conventional heating) .
  • Step 3 : Employ scavenger resins (e.g., QuadraSil™) to remove residual catalysts, minimizing purification bottlenecks .

Q. How does substituent placement (e.g., phenylcarbazol-3-yl vs. pyridin-2-yl) influence photophysical properties?

  • Experimental Design : Synthesize analogs with varying substituent positions and compare:

  • Absorption : Red shifts indicate extended conjugation (e.g., para-substituted phenyl groups enhance π-stacking).
  • Quantum Yield : Bulky substituents (e.g., 3-phenylcarbazole) may reduce aggregation-caused quenching .
    • Computational Modeling : Use TD-DFT (B3LYP/6-31G*) to predict excitation energies and correlate with experimental data .

Q. What mechanistic pathways explain unexpected byproducts in triazatricyclo formation?

  • Hypothesis Testing :

  • Pathway 1 : Competitive [4+2] vs. [3+2] cycloaddition pathways (monitor via LC-MS).
  • Pathway 2 : Acid/base-mediated ring-opening of intermediates (e.g., oxazepine intermediates rearranging under thermal stress) .
    • Mitigation : Add kinetic traps (e.g., TEMPO for radical intermediates) or adjust solvent polarity to favor desired pathways.

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between theoretical and experimental HOMO-LUMO gaps?

  • Approach :

  • Experimental : Derive HOMO-LUMO from cyclic voltammetry (ΔE = LUMO – HOMO).
  • Theoretical : Calculate using DFT (e.g., B3LYP functional with solvation models).
    • Resolution : Discrepancies >0.3 eV suggest inadequate basis sets or solvent effects; refine calculations with CAM-B3LYP or include implicit solvent models (PCM) .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in related carbazole derivatives?

  • Methods :

  • Multivariate regression to correlate substituent electronic parameters (Hammett σ) with optical properties.
  • PCA (Principal Component Analysis) to cluster derivatives by photoluminescence efficiency and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.